molecular formula C19H20N4O4 B6931300 N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide

N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6931300
M. Wt: 368.4 g/mol
InChI Key: SLNAOGKCMVIVKU-UHFFFAOYSA-N
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Description

N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide is a sophisticated chemical compound notable for its intricate structure, which combines several functional groups and rings. Its multifaceted nature renders it useful in various scientific research areas, including medicinal chemistry, pharmacology, and industrial applications.

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. These intermediates are then linked via a series of coupling reactions.

  • Step 1: : Synthesis of 1-benzofuran-2-yl pyrazole involves cyclization of appropriate precursors under controlled conditions, often utilizing catalysts like palladium on carbon.

  • Step 2: : The morpholine moiety is introduced through an amidation reaction, employing reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide bond.

Industrial Production Methods

  • Industrial-scale production might leverage continuous flow reactors to ensure precise control over reaction conditions, maximizing yield and purity while minimizing waste.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reductive transformations may employ reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl group.

  • Substitution: : this compound may engage in nucleophilic substitution reactions, where nucleophiles such as amines or thiols displace leaving groups.

Common Reagents and Conditions

  • Reagents like DCC, DMAP, LiAlH4, and various catalysts.

  • Solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethanol are common.

  • Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to optimize yields.

Major Products

  • Oxidation and reduction typically yield hydroxylated or alkylated derivatives.

  • Substitution reactions can result in a variety of N-substituted acetamide derivatives.

Chemistry

  • This compound's unique structure is valuable for synthesizing analogs and derivatives in medicinal chemistry.

Biology

  • It serves as a ligand in biochemical assays to investigate enzyme-substrate interactions.

Medicine

  • Potential therapeutic applications include anti-inflammatory, analgesic, and antineoplastic properties, owing to its interaction with specific molecular targets.

Industry

  • Utilized in the development of novel materials and pharmaceuticals, benefiting from its chemical stability and reactivity.

Properties

IUPAC Name

N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12(24)20-9-14-11-23(6-7-26-14)19(25)15-10-21-22-18(15)17-8-13-4-2-3-5-16(13)27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNAOGKCMVIVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism may involve:

  • Binding to active sites: : N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide can bind to enzyme active sites, inhibiting or modulating their activity.

  • Pathway Modulation: : It may influence signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with other compounds highlights its uniqueness:

  • Structural Analogues: : Compounds like N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-3-carbonyl]morpholin-2-yl]methyl]acetamide share structural similarities but differ in the positioning of functional groups, affecting their reactivity and biological activity.

  • Similar Compounds: : Similar compounds might include other benzofuran or pyrazole derivatives with varying substitutions, each possessing unique properties that influence their applications and effectiveness in research and industry.

N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide stands out for its complex structure and diverse applicability, from medicinal chemistry to industrial processes, marking its significance in modern scientific research.

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